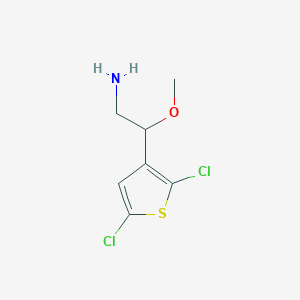![molecular formula C10H15NO B13301176 {3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
{3-[(Propan-2-yl)amino]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Propan-2-yl)amino]phenyl}methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with an isopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Propan-2-yl)amino]phenyl}methanol typically involves the reaction of 3-nitrobenzyl alcohol with isopropylamineThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {3-[(Propan-2-yl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[(Propan-2-yl)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for specific receptors, influencing various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of {3-[(Propan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The isopropylamino group may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanol: Lacks the isopropylamino group, making it less reactive in certain reactions.
3-Aminophenylmethanol: Contains an amino group instead of an isopropylamino group, leading to different reactivity and applications.
3-Isopropylphenylmethanol: Lacks the amino group, affecting its biological activity and chemical properties.
Uniqueness
{3-[(Propan-2-yl)amino]phenyl}methanol is unique due to the presence of both the isopropylamino and hydroxyl groups
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
[3-(propan-2-ylamino)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-10-5-3-4-9(6-10)7-12/h3-6,8,11-12H,7H2,1-2H3 |
InChI-Schlüssel |
INAHHTCBBZHGQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


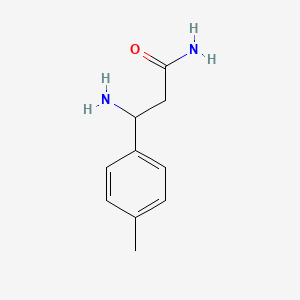
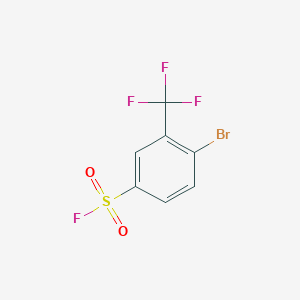
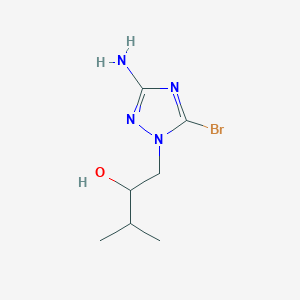
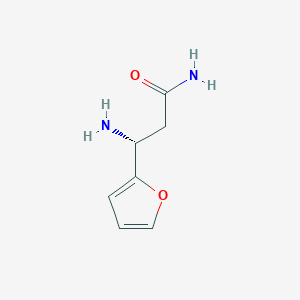
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)


![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)

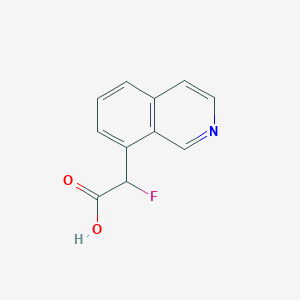
![2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301164.png)
![[4-(Cyanomethyl)phenyl]methanesulfonamide](/img/structure/B13301167.png)
